![molecular formula C10H18INO2 B1311319 N-Boc-4-iodopiperidine CAS No. 301673-14-3](/img/structure/B1311319.png)
N-Boc-4-iodopiperidine
Overview
Description
N-Boc-4-iodopiperidine is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals and organic molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a versatile building block for the introduction of the piperidine moiety into larger structures under controlled reaction conditions .
Synthesis Analysis
The synthesis of this compound and related compounds involves several innovative methods. A general procedure for the synthesis of 4-arylpiperidines includes the coupling of 4-(N-BOC-piperidyl)zinc iodide with aryl halides and triflates, requiring cocatalysis with palladium and copper(I) species . Another approach for synthesizing related structures involves the addition of diiodomethyllithium to N-Boc-imines, leading to the formation of iodoaziridines through a highly diastereoselective cyclization . Additionally, the preparation of N-Boc-4-nitropiperidine has been achieved in two steps from N-Boc-piperidone, demonstrating the synthetic utility of this intermediate .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is characterized by the presence of the piperidine ring, a five-membered nitrogen-containing heterocycle, which is substituted at the 4-position. The iodine atom at this position allows for further functionalization through various bioorthogonal reactions . The conformational preferences of these molecules can be influenced by the substituents, as seen in the synthesis of amino acids for bioorthogonal reactions, where the iodophenyl hydroxyproline exhibits well-defined conformational preferences .
Chemical Reactions Analysis
This compound participates in a variety of chemical reactions. For instance, it can undergo Negishi coupling reactions to form arylpiperidines . It can also be used in the synthesis of triazolyl-substituted aminopiperidines through Huisgen 1,3-dipolar cycloaddition, which are valuable scaffolds in combinatorial chemistry . Furthermore, the selective benzylic lithiation of N-Boc-2-phenylpiperidine demonstrates the reactivity of the benzylic position in the presence of the Boc-protected nitrogen atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the Boc group and the iodine substituent. The Boc group provides steric bulk and protection for the nitrogen atom, which is crucial during synthetic transformations. The iodine atom is a reactive site that can participate in various coupling reactions, making it a pivotal point for molecular diversification . The development of a biocatalytic process to prepare (S)-N-Boc-3-hydroxypiperidine showcases the potential for enzymatic methods to produce optically pure compounds, indicating the importance of chirality in the physical properties of these molecules . Additionally, the preparation of N-Boc-4-formylpiperidine has been optimized to overcome drawbacks such as the use of expensive or toxic reagents, highlighting the importance of developing cost-effective and environmentally friendly synthetic routes .
Scientific Research Applications
Synthesis of Triazolyl-Substituted 3-Aminopiperidines
N-Boc-4-iodopiperidine has been utilized in the synthesis of triazolyl-substituted 3-aminopiperidines, offering new scaffolds for combinatorial chemistry. These compounds were prepared via nucleophilic aziridine ring opening followed by copper-catalyzed Huisgen 1,3-dipolar cycloaddition, demonstrating the versatility of this compound in synthesizing complex structures for potential pharmaceutical applications (Schramm et al., 2010).
Preparation of Iodoaziridines
The first preparation of iodoaziridines via the addition of diiodomethyllithium to N-Boc-imines showcases this compound's role in generating novel aziridines. This process underscores its utility in creating highly diastereoselective cyclization products, highlighting its significance in synthesizing structurally complex and functionalized nitrogen-containing heterocycles (Bull, Boultwood, & Taylor, 2012).
Spiropiperidine Analogues of Maraviroc
This compound's synthetic utility is further exemplified in the development of a spiropiperidine analogue of maraviroc's eastern part. This showcases its applicability in preparing complex molecules that could serve as key intermediates in pharmaceutical synthesis, demonstrating the chemical's versatility and value in medicinal chemistry research (Mullen, Miel, & Mckervey, 2010).
Biocatalytic Processes
This compound is crucial in biocatalytic processes, such as the synthesis of (S)-N-Boc-3-hydroxypiperidine, an important chiral intermediate for pharmaceuticals like ibrutinib. This demonstrates the compound's role in enabling environmentally friendly and efficient production methods for high-value chiral intermediates, leveraging biocatalysis for sustainable chemical synthesis (Chen et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
N-Boc-4-iodopiperidine, also known as Tert-butyl 4-iodopiperidine-1-carboxylate, is a complex organic compoundIt’s often used as an intermediate in the synthesis of various pharmaceutical compounds .
Mode of Action
The exact mode of action of this compound is not well-documented. As an intermediate, its role typically involves participating in various chemical reactions to form more complex structures. It’s often involved in coupling reactions in the synthesis of various pharmaceutical compounds .
Biochemical Pathways
As an intermediate in drug synthesis, it contributes to the formation of the final active pharmaceutical ingredient, which then interacts with biological systems and influences biochemical pathways .
Pharmacokinetics
As an intermediate, it’s typically transformed into other compounds before administration, so its pharmacokinetic profile would likely be less relevant than that of the final pharmaceutical product .
Result of Action
The direct molecular and cellular effects of this compound are not well-documented. As an intermediate, its primary role is in the synthesis of other compounds. The effects of the compound would therefore depend on the properties of the final synthesized product .
Action Environment
The action of this compound, like many chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. Proper storage conditions for this compound include keeping it in a dark place, sealed, and at a temperature between 2-8°C . Its stability and efficacy in the synthesis of other compounds can be affected by these factors .
properties
IUPAC Name |
tert-butyl 4-iodopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWQFKUQVJNPKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447440 | |
Record name | N-Boc-4-iodopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
301673-14-3 | |
Record name | N-Boc-4-iodopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-iodopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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